molecular formula C6H14Cl2N2O2 B12106284 (4R)-4-Amino-1-methyl-L-proline dihydrochloride

(4R)-4-Amino-1-methyl-L-proline dihydrochloride

Cat. No.: B12106284
M. Wt: 217.09 g/mol
InChI Key: VKZWQOJJSYDQMA-UHFFFAOYSA-N
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Description

(4R)-4-Amino-1-methyl-L-proline dihydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Amino-1-methyl-L-proline dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines. The deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Amino-1-methyl-L-proline dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, iron salts, sodium borohydride, and various bases and acids. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

(4R)-4-Amino-1-methyl-L-proline dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a model compound for studying amino acid derivatives.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-Amino-1-methyl-L-proline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R)-4-Amino-1-methyl-L-proline dihydrochloride include other chiral amino acid derivatives and piperazine-based compounds. Examples include:

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of both amino and methyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H14Cl2N2O2

Molecular Weight

217.09 g/mol

IUPAC Name

4-amino-1-methylpyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C6H12N2O2.2ClH/c1-8-3-4(7)2-5(8)6(9)10;;/h4-5H,2-3,7H2,1H3,(H,9,10);2*1H

InChI Key

VKZWQOJJSYDQMA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C(=O)O)N.Cl.Cl

Origin of Product

United States

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